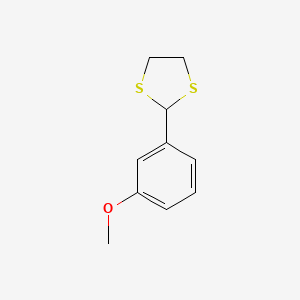

2-(3-methoxyphenyl)-1,3-dithiolane

Description

Contextualization within Organosulfur Heterocycles and Cyclic Thioacetals

2-(3-Methoxyphenyl)-1,3-dithiolane belongs to the broad class of organosulfur compounds and, more specifically, is a member of the sulfur-containing heterocycles. nih.govresearchgate.netopenmedicinalchemistryjournal.com Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are cornerstones of organic and medicinal chemistry due to their diverse structures and functionalities. openmedicinalchemistryjournal.comresearchgate.net Those containing sulfur atoms are recognized for their unique chemical reactivity and presence in numerous biologically active molecules. nih.govacs.org

Structurally, this compound is a cyclic thioacetal. pearson.com Thioacetals are the sulfur analogs of acetals, typically formed by the reaction of a carbonyl compound (an aldehyde or a ketone) with a thiol or a dithiol. wikipedia.org In this case, the 1,3-dithiolane (B1216140) ring is a five-membered heterocycle with two sulfur atoms at positions 1 and 3. chemicalbook.comwikipedia.org It is formed from the condensation of an aldehyde with 1,2-ethanedithiol (B43112). wikipedia.orgwikipedia.org The "2-" in the name indicates that the substituent, a 3-methoxyphenyl (B12655295) group, is attached to the carbon atom situated between the two sulfur atoms. Cyclic thioacetals like 1,3-dithiolanes are generally stable under both acidic and basic conditions, a property that makes them highly valuable in multistep synthesis. asianpubs.org

Importance of the 1,3-Dithiolane Motif in Synthetic Organic Chemistry

The 1,3-dithiolane motif, along with the closely related 1,3-dithiane, is a versatile tool in synthetic organic chemistry, primarily serving two major functions:

Protecting Group for Carbonyls: One of the most fundamental applications of the 1,3-dithiolane group is to act as a protecting group for aldehydes and ketones. wikipedia.orgorganic-chemistry.org In a complex synthesis, it is often necessary to perform a reaction on one part of a molecule while preventing a reactive carbonyl group elsewhere from participating in an unwanted side reaction. wikipedia.orgnih.gov By converting the carbonyl into a stable 1,3-dithiolane, its typical reactivity is masked. wikipedia.orgasianpubs.org The dithiolane group is robust and can withstand a variety of reaction conditions. asianpubs.org Once the desired transformations are complete, the protecting group can be removed, regenerating the original carbonyl group. wikipedia.orgwikipedia.org

Umpolung (Polarity Inversion): The 1,3-dithiolane and dithiane motifs are central to the concept of "umpolung," a German term for the reversal of polarity. wikipedia.orgquimicaorganica.org Normally, the carbon atom of a carbonyl group is electrophilic (possesses a partial positive charge) and reacts with nucleophiles. wikipedia.orgwikipedia.org However, when an aldehyde is converted to a 1,3-dithiane, the proton on the carbon between the two sulfur atoms becomes acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium, to form a carbanion. wikipedia.orgyoutube.com This carbanion is nucleophilic, effectively inverting the normal reactivity of the original carbonyl carbon. wikipedia.orgquimicaorganica.org This nucleophilic acyl anion equivalent can then react with various electrophiles (like alkyl halides or other carbonyl compounds), allowing for the formation of carbon-carbon bonds that are otherwise difficult to achieve. wikipedia.orgorganic-chemistry.org This strategy, pioneered by E.J. Corey and Dieter Seebach, is known as the Corey-Seebach reaction and represents a powerful method for constructing complex molecules. wikipedia.orgresearchgate.netresearchgate.net While 1,3-dithianes are more commonly used for umpolung due to the greater stability of their lithiated intermediates, 1,3-dithiolanes can also undergo this polarity inversion, although they are more prone to fragmentation. wikipedia.orgorganic-chemistry.org

Significance of the 3-Methoxyphenyl Moiety in Dithiolane Chemistry

Its effect is position-dependent. According to the Hammett equation, a methoxy (B1213986) substituent at the meta (3-) position acts as an electron-withdrawing group via the inductive effect, while at the para (4-) position, it functions as an electron-donating group due to resonance. wikipedia.org In this compound, the methoxy group is at the meta position. This electronic influence can affect reactions involving the aromatic ring, such as electrophilic aromatic substitution. Furthermore, the presence of the methoxyphenyl group can impact the reactivity of the dithiolane ring itself. For instance, the electronic nature of the substituent at the C2 position can modulate the ease of deprotection or the stability of intermediates in umpolung-type reactions. Studies on related structures have shown that modifications to the phenyl ring, including the position of methoxy groups, can fine-tune the biological activity and receptor binding affinity in medicinal chemistry contexts. researchgate.net

Historical Development and Evolution of Research on 1,3-Dithiolanes

The study of thioacetals and their derivatives has a rich history within organic synthesis. The initial use of these sulfur compounds was primarily as protecting groups for carbonyls, valued for their stability compared to their oxygen-based acetal (B89532) counterparts. asianpubs.orgwikipedia.org The formation of 1,3-dithiolanes and dithianes from carbonyl compounds using dithiols in the presence of an acid catalyst became a standard procedure. chemicalbook.comorganic-chemistry.org

A revolutionary shift in the perception and application of these molecules occurred in 1965. In a seminal work, E.J. Corey and Dieter Seebach introduced the concept of using 1,3-dithianes as masked acyl anions. uwindsor.ca This discovery of umpolung, or polarity inversion, transformed the dithiane and, by extension, the dithiolane motifs from simple protective units into powerful tools for carbon-carbon bond formation. wikipedia.orgwikipedia.orgresearchgate.net This new strategy provided synthetic chemists with a novel and versatile "synthon" (a synthetic equivalent of a structural unit) for building complex molecular architectures, a development that has had a lasting impact on the synthesis of natural products and other complex organic targets. researchgate.netresearchgate.netuwindsor.ca Since this groundbreaking discovery, research has continued to expand, exploring new reagents for the formation and deprotection of dithiolanes and applying dithiane-based strategies to the synthesis of a vast array of architecturally complex molecules. researchgate.netorganic-chemistry.org

Data Tables

Table 1: Key Identifiers and Properties of this compound Data for this table is compiled from analogous chemical structures and general chemical principles, as direct experimental data for this specific compound is not broadly published in readily accessible literature.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂OS₂ |

| Molecular Weight | 212.33 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Not specified; parent 1,3-dithiolane boils at 183°C chemicalbook.com |

| Solubility | Expected to be soluble in common organic solvents |

| SMILES | COC1=CC=CC(=C1)C2SCCS2 |

| InChIKey | VCPJMMRTGZGNQB-UHFFFAOYSA-N |

Table 2: Summary of Key Reactions Involving the 1,3-Dithiolane Motif

| Reaction Type | Reagents & Conditions | Purpose | Reference |

| Thioacetalization (Protection) | Aldehyde/Ketone, 1,2-ethanedithiol, Lewis or Brønsted acid catalyst (e.g., BF₃, TsOH) | Protection of a carbonyl group | wikipedia.orgorganic-chemistry.org |

| Deprotection | Reagents such as HgCl₂/CaCO₃, or oxidative methods | Regeneration of the carbonyl group | asianpubs.orgyoutube.com |

| Umpolung (Polarity Inversion) | 1. Strong base (e.g., n-BuLi) to form a carbanion; 2. Reaction with an electrophile (e.g., R-X) | Forms a nucleophilic acyl anion equivalent for C-C bond formation | wikipedia.orgorganic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-dithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS2/c1-11-9-4-2-3-8(7-9)10-12-5-6-13-10/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSCPSVBOXKMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2SCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231739 | |

| Record name | 1,3-Dithiolane, 2-(m-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82436-19-9 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-dithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82436-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dithiolane, 2-(m-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dithiolane, 2-(m-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methoxyphenyl 1,3 Dithiolane and Derivatives

Classical Thioacetalization Approaches to the Dithiolane Core

The formation of the 1,3-dithiolane (B1216140) ring from an aldehyde, known as thioacetalization, is a fundamental and widely used protective group strategy in organic synthesis. wikipedia.org This transformation is typically achieved by reacting an aldehyde with 1,2-ethanedithiol (B43112) in the presence of a catalyst.

Acid-Catalyzed Condensation of 3-Methoxybenzaldehyde (B106831) with 1,2-Ethanedithiol

The most direct and common method for synthesizing 2-(3-methoxyphenyl)-1,3-dithiolane is the acid-catalyzed condensation of 3-methoxybenzaldehyde with 1,2-ethanedithiol. wikipedia.org This reaction involves the nucleophilic attack of the sulfur atoms of 1,2-ethanedithiol on the carbonyl carbon of 3-methoxybenzaldehyde, facilitated by a proton source. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the reaction. The process typically proceeds through a hemi-thioacetal intermediate, which then undergoes further reaction and cyclization to form the stable 1,3-dithiolane ring. Various acids can be employed to catalyze this transformation, influencing the reaction rate and yield. The reaction is generally reversible, and the removal of water, a byproduct, can drive the equilibrium towards the formation of the dithiolane product.

Lewis Acid Catalysis in Dithiolane Formation

Lewis acids are effective catalysts for the formation of 1,3-dithiolanes from aldehydes. researchgate.net In the context of synthesizing this compound, a Lewis acid coordinates to the carbonyl oxygen of 3-methoxybenzaldehyde, thereby activating the carbonyl group towards nucleophilic attack by 1,2-ethanedithiol. This activation is often more potent than with Brønsted acids, allowing the reaction to proceed under milder conditions and with greater efficiency.

Commonly used Lewis acids for this purpose include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and scandium triflate (Sc(OTf)₃). researchgate.netrsc.org For instance, BF₃·OEt₂ has been successfully employed in the synthesis of boronate ester-linked covalent organic frameworks, demonstrating its utility in promoting condensation reactions. rsc.org The choice of Lewis acid can influence the reaction's selectivity and compatibility with other functional groups present in the starting materials. Mechanistic studies suggest that the Lewis acid facilitates the formation of a carbocation-like intermediate, which is then trapped by the dithiol. rsc.org

Table 1: Comparison of Lewis Acids in Dithiolane Synthesis

| Lewis Acid | Typical Reaction Conditions | Advantages |

|---|---|---|

| Zinc Chloride (ZnCl₂) | Moderate temperatures, various solvents | Inexpensive, readily available |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Low temperatures, aprotic solvents | High catalytic activity, good for sensitive substrates rsc.org |

| Scandium Triflate (Sc(OTf)₃) | Catalytic amounts, mild conditions | High turnover numbers, water-tolerant researchgate.net |

Brønsted Acid Catalysis, including Heterogeneous and Ionic Liquid Systems

Brønsted acids, which are proton donors, are frequently used to catalyze the formation of 1,3-dithiolanes. researchgate.net In the synthesis of this compound, a Brønsted acid protonates the carbonyl oxygen of 3-methoxybenzaldehyde, enhancing its electrophilicity and facilitating the subsequent nucleophilic attack by 1,2-ethanedithiol. nih.govsemanticscholar.org Common Brønsted acids for this purpose include p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). semanticscholar.org

In recent years, there has been a growing interest in using heterogeneous and ionic liquid-based Brønsted acid catalysts to improve the sustainability of the process. Heterogeneous catalysts, such as solid-supported acids, offer the advantage of easy separation from the reaction mixture and potential for recycling. Ionic liquids, particularly those with acidic cations, can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. These advanced catalytic systems often lead to high yields and selectivities under mild reaction conditions. For example, Brønsted acid ionic liquids have been shown to be effective catalysts for hydrazone synthesis, a reaction analogous to thioacetalization. researchgate.net

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, solvent-free and environmentally conscious methods for the synthesis of this compound have been explored. These approaches aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.

One such technique is mechanochemistry, where the reaction is carried out by grinding the solid reactants together, often in a ball mill. researchgate.net This method can lead to significantly shorter reaction times and high yields without the need for a solvent. Another approach involves the use of microwave irradiation, which can accelerate the reaction rate and often leads to cleaner product formation compared to conventional heating. scispace.com For example, the solvent-free synthesis of various dyes under microwave irradiation has been reported with high efficiency. scispace.com These environmentally friendly methods are becoming increasingly important in modern organic synthesis.

Advanced and Emerging Synthetic Routes to 1,3-Dithiolanes

Beyond classical methods, researchers are exploring novel synthetic strategies for constructing the 1,3-dithiolane ring system, with a focus on photochemical techniques.

Photochemical Approaches to Dithiolane Synthesis

Photochemical methods offer a unique and powerful tool for the synthesis of 1,3-dithiolanes under mild and often neutral conditions. nih.gov These reactions are initiated by the absorption of light, which can promote transformations that are not easily achievable through thermal methods.

One notable photochemical approach involves the visible-light-mediated, metal-free, regioselective dihydrothionation of terminal alkynes using Eosin Y as a photoredox catalyst. nih.gov This method provides direct access to various 1,3-dithiolanes at room temperature without the need for any base or additives. nih.gov The reaction tolerates a wide range of functional groups and is scalable. nih.gov

Another photochemical route involves the reaction of 1,2-dithiole-3-thiones with olefins. oup.comcapes.gov.br Irradiation of these sulfur-containing heterocycles in the presence of an alkene leads to the formation of 2-thioacylmethylene-1,3-dithiolanes. oup.comcapes.gov.br While not a direct synthesis of this compound itself, this methodology provides a pathway to functionalized dithiolane derivatives.

Furthermore, Brønsted acid catalysis can be combined with visible-light irradiation in [2+2] photocycloaddition reactions of enone dithianes to produce cyclobutanes. nih.gov This highlights the potential of combining photochemical methods with other catalytic systems to achieve complex molecular architectures.

Table 2: Emerging Photochemical Syntheses of 1,3-Dithiolanes

| Photochemical Method | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Dihydrothionation of Alkynes | Terminal Aromatic/Heteroaromatic Alkynes, 1,2-Ethanedithiol | Eosin Y, Visible Light, Room Temperature | 1,3-Dithiolanes nih.gov |

| Reaction with 1,2-Dithiole-3-thiones | 5-Phenyl-1,2-dithiole-3-thione, Olefins | Irradiation | 2-Thiobenzoylmethylene-1,3-dithiolanes oup.comcapes.gov.br |

| [2+2] Photocycloaddition | Enone Dithianes | Brønsted Acid, Visible Light (λ=405 nm) | Cyclobutanes nih.gov |

Radical-Initiated Formation Mechanisms of 1,3-Dithiolanes

While the most common methods for forming 1,3-dithiolanes involve acid-catalyzed reactions of carbonyl compounds with 1,2-ethanedithiol, radical-initiated pathways offer alternative and sometimes advantageous routes. These mechanisms often involve the generation of radical intermediates that can participate in cyclization reactions. For instance, a visible-light-induced cleavage of thioacetals and thioketals using molecular iodine as a photocatalyst has been reported. researchgate.net This method proceeds under mild conditions and utilizes oxygen as the terminal oxidant. researchgate.net The reaction mechanism likely involves the formation of a sulfur-centered radical cation, which then undergoes further reactions to yield the desired product.

Another relevant radical pathway involves the coupling of thiols. For example, a photo-induced thiol coupling reaction using cesium lead-bromide perovskite nanocrystals as a photocatalyst has been demonstrated. researchgate.net While not directly forming a dithiolane from a carbonyl compound, this highlights the potential for radical-based C-S bond formation, a key step in dithiolane synthesis.

Cycloaddition Reactions in the Synthesis of Substituted Dithiolanes

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems with high stereocontrol. libretexts.orgyoutube.com In the context of dithiolane synthesis, 1,3-dipolar cycloadditions are particularly relevant. dntb.gov.uaresearchgate.netyoutube.com

A classic example is the reaction of thioketones with diazomethane (B1218177), which, depending on the reaction conditions, can lead to the formation of 1,3-dithiolanes. dntb.gov.uaresearchgate.net At room temperature, the reaction of diaryl thioketones with diazomethane yields 4,4,5,5-tetraaryl-1,3-dithiolanes. researchgate.net The mechanism involves an initial [2+3] cycloaddition to form a 2,5-dihydro-1,3,4-thiadiazole, which then loses nitrogen to generate a thiocarbonyl ylide. This reactive intermediate can be trapped by another molecule of the thioketone in a second 1,3-dipolar cycloaddition to furnish the 1,3-dithiolane ring. dntb.gov.uaresearchgate.net

Furthermore, the [3+2] cycloaddition reaction of thiocarbonyl ylides with various compounds containing an activated multiple bond has been shown to be an effective method for synthesizing substituted tetrahydrothiophenes, which are structurally related to dithiolanes. nuph.edu.ua This approach often exhibits high stereoselectivity. nuph.edu.ua The Diels-Alder reaction, a [4+2] cycloaddition, is another important reaction in organic synthesis for forming six-membered rings and can be adapted for the synthesis of sulfur-containing heterocycles. libretexts.orglibretexts.orgnih.gov

Palladium-Catalyzed Approaches Relevant to Dithiolane Derivatives

Palladium catalysis has revolutionized organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com While direct palladium-catalyzed synthesis of this compound from simple precursors is not a standard method, palladium-catalyzed cross-coupling reactions are invaluable for the synthesis of functionalized derivatives. nih.govnih.govyoutube.com

For instance, the Suzuki-Miyaura coupling reaction can be used to introduce the 3-methoxyphenyl (B12655295) group onto a pre-formed dithiolane-containing scaffold. youtube.com This involves the reaction of an aryl boronic acid with a halogenated dithiolane derivative in the presence of a palladium catalyst. youtube.com Similarly, other palladium-catalyzed reactions like the Heck, Stille, and Sonogashira couplings can be employed to modify the aromatic ring or attach various substituents to the dithiolane core, leading to a diverse range of derivatives. youtube.com

A notable development is the palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives through the cleavage of C-H and C-S bonds, demonstrating the potential of palladium catalysis in manipulating sulfur-containing aromatic systems without the need for pre-functionalized starting materials. nih.gov

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. ddugu.ac.in For analogues of this compound that possess stereocenters, controlling the stereochemical outcome of the reaction is crucial.

Chiral Auxiliaries and Asymmetric Catalysis in Dithiolane Construction

One of the primary strategies for achieving enantioselective synthesis is the use of chiral auxiliaries. thieme-connect.deyoutube.com A chiral auxiliary is an optically active compound that is temporarily incorporated into an achiral substrate to direct a subsequent reaction to proceed with a high degree of stereoselectivity. ddugu.ac.inyoutube.comyoutube.com After the desired stereocenter is created, the auxiliary is removed. thieme-connect.de While modern asymmetric catalysis has become increasingly prevalent, chiral auxiliaries remain a reliable and often highly selective method for many transformations. thieme-connect.de

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to influence the stereochemical course of a reaction. ddugu.ac.innih.gov This approach is often more atom-economical than the use of chiral auxiliaries. In the context of dithiolane synthesis, a chiral catalyst could be employed in the acid-catalyzed thioacetalization step to favor the formation of one enantiomer over the other, particularly if the substrate contains a prochiral carbonyl group.

Diastereoselective Formation of Dithiolane Rings

Diastereoselective reactions are crucial when a molecule already contains one or more stereocenters and a new one is being created. The existing stereocenter(s) can influence the stereochemical outcome at the newly forming center. The diastereoselective formation of dithiolane rings can be influenced by the conformation of the starting material and the reaction conditions. nih.govnih.gov For example, the reactions of chiral seven-membered-ring enolates are often highly diastereoselective due to the conformational constraints of the ring system. nih.gov Computational studies using density functional theory (DFT) can help predict the viability and stereochemical outcome of such reactions. researchgate.net

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound allows for the exploration of their chemical and biological properties. nih.govresearchgate.netresearchgate.net A variety of synthetic methods can be employed to introduce functional groups onto either the methoxyphenyl ring or the dithiolane moiety.

One straightforward approach is the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to generate aryl-dithiocarboxylates. nih.gov These intermediates can then be trapped with various electrophiles, such as alkyl halides, to furnish a wide range of dithioester derivatives. nih.gov This method is operationally simple and can be performed on a gram scale. nih.gov

Furthermore, multicomponent reactions offer an efficient way to construct highly functionalized heterocyclic systems in a single step. researchgate.net For instance, a three-component reaction of dialkyl acetylenedicarboxylates, isocyanides, and 1,3-diiminoisoindoline (B1677754) has been shown to produce highly functionalized pyrimido[2,1-a]isoindole derivatives. researchgate.net Similar strategies could potentially be adapted for the synthesis of functionalized dithiolane derivatives.

The development of synthetic protocols for modified β-methoxyphenylalanines, which are components of some natural products, also provides valuable insights into the functionalization of the methoxyphenyl group that could be applied to this compound. rsc.org

Table of Reaction Conditions for the Synthesis of Dithiolane Derivatives

| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| Base-Mediated Fragmentation | LiHMDS, then Ethyl Bromide | 2-Aryl-1,3-dithiolane | Dithioester | 77 | nih.gov |

| Palladium-Catalyzed C-H/C-S Coupling | Pd(OAc)₂ | 2-Arylthio-1,1'-biphenyl | Dibenzothiophene | Varies | nih.gov |

| Monoalkoxycarbonylation | Pd(TFA)₂ with Neolephos ligand | 1,3-Diyne | Conjugated 1,3-enyne | 86-94 | nih.gov |

| Thiol Coupling | Cesium lead-bromide perovskite nanocrystals | Thiol | Disulfide | - | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 3 Methoxyphenyl 1,3 Dithiolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. The analysis of ¹H, ¹³C, and two-dimensional NMR spectra provides unambiguous evidence for the connectivity and chemical environment of each atom in 2-(3-methoxyphenyl)-1,3-dithiolane.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum can be divided into two main regions: the aromatic region for the methoxyphenyl group and the aliphatic region for the dithiolane ring.

The four protons on the aromatic ring are chemically distinct, giving rise to a complex multiplet pattern. The methoxy (B1213986) group (-OCH₃) appears as a sharp singlet, typically around 3.8 ppm. The single proton at the C2 position of the dithiolane ring (the methine proton) is deshielded by the adjacent sulfur atoms and the aromatic ring, resulting in a singlet at approximately 5.6 ppm. researchgate.net The four protons of the ethylene (B1197577) bridge in the dithiolane ring (-SCH₂CH₂S-) typically appear as a multiplet in the range of 3.2-3.5 ppm. researchgate.net

The expected chemical shifts (δ) and coupling constants (J) are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2', H-4', H-5', H-6' (Aromatic) | 6.8 - 7.3 | Multiplet (m) | J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 Hz, J(para) ≈ 0-1 Hz |

| H-2 (Dithiolane) | ~5.6 | Singlet (s) | N/A |

| H-4, H-5 (Dithiolane) | ~3.3 - 3.5 | Multiplet (m) | N/A |

| -OCH₃ (Methoxy) | ~3.8 | Singlet (s) | N/A |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, nine distinct signals are expected: six for the aromatic ring, one for the methoxy group, and two for the dithiolane ring.

The carbon attached to the methoxy group (C-3') is expected to resonate at a low field (~160 ppm) due to the deshielding effect of the oxygen atom. libretexts.org The other aromatic carbons appear in the typical range of 110-140 ppm. libretexts.org The methine carbon of the dithiolane ring (C-2) is significantly deshielded by the two sulfur atoms, while the methylene (B1212753) carbons (C-4, C-5) appear at a higher field. The methoxy carbon (-OCH₃) will produce a signal around 55 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Dithiolane) | ~55-60 |

| C-4, C-5 (Dithiolane) | ~40 |

| C-1' (Aromatic, ipso) | ~140-142 |

| C-2', C-4', C-5', C-6' (Aromatic) | ~112-130 |

| C-3' (Aromatic, C-O) | ~159-160 |

| -OCH₃ (Methoxy) | ~55 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). nih.gov For this compound, COSY would show strong correlations among the coupled protons on the aromatic ring, helping to delineate their specific positions. It would also show coupling within the -SCH₂CH₂S- system of the dithiolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). nih.gov Key correlations would include:

The aromatic protons (δ 6.8-7.3) to their respective aromatic carbons (δ 112-130).

The dithiolane methine proton (H-2, δ ~5.6) to its carbon (C-2, δ ~55-60).

The dithiolane methylene protons (H-4/5, δ ~3.3-3.5) to their carbon (C-4/5, δ ~40).

The methoxy protons (δ ~3.8) to the methoxy carbon (δ ~55).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms, which is essential for piecing together the molecular skeleton. sci-hub.se Important HMBC correlations would include:

The dithiolane methine proton (H-2) to the ipso-carbon of the aromatic ring (C-1') and the dithiolane methylene carbons (C-4, C-5).

The aromatic protons to neighboring and more distant carbons within the ring, confirming their substitution pattern.

The methoxy protons to the C-3' carbon of the aromatic ring.

The 1,3-dithiolane (B1216140) ring is not planar and can exist in various conformations, such as the envelope or twist forms. The interconversion between these conformers can often be studied using dynamic NMR (DNMR) techniques, which involve recording spectra at variable temperatures. nih.gov At low temperatures, the rate of interconversion can slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for protons that are equivalent at room temperature. While specific DNMR studies on this compound are not widely reported, studies on similar 1,2-dithiolane (B1197483) systems show that such dynamic processes are observable and provide insight into the energy barriers of ring flipping. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Aryl C-H | 3100-3000 |

| C-H Stretch (Aliphatic) | Aliphatic C-H | 3000-2850 |

| C=C Stretch (Aromatic) | Aryl Ring | 1600, 1585, 1475 |

| C-O Stretch (Ether) | Aryl-O-CH₃ | 1250-1200 (asymmetric), 1050-1000 (symmetric) |

| C-S Stretch | Dithiolane C-S | 700-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionic fragments. For this compound (C₁₀H₁₂OS₂), the monoisotopic mass is approximately 212.03 Da. uni.lu

The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 212. The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. Key fragmentation pathways would likely include:

Loss of the dithiolane group: Cleavage of the C2-C(aryl) bond to give a fragment corresponding to the methoxyphenyl group.

Fragmentation of the aromatic ring: Loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the molecular ion or subsequent fragments.

Cleavage within the dithiolane ring: Loss of ethylene (C₂H₄, 28 Da) or thioformaldehyde (B1214467) (CH₂S, 46 Da).

The most prominent peak in the mass spectrum is often the base peak, which corresponds to the most stable fragment ion formed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. The power of HRMS lies in its ability to resolve minute mass differences, which is crucial for confirming the identity of a synthesized compound or for elucidating the structures of unknown substances.

An illustrative data table for the related compound, 2-(2-methoxyphenyl)-1,3-dithiolane, is presented below, showcasing the type of information generated in an HRMS experiment. The measured exact mass would be expected to be extremely close to the calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula.

| Property | Value | Source |

|---|---|---|

| Compound Name | 2-(2-methoxyphenyl)-1,3-dithiolane | - |

| Molecular Formula | C₁₀H₁₂OS₂ | vulcanchem.com |

| Calculated Exact Mass | 212.03295735 Da | vulcanchem.com |

| Adduct | [M+H]⁺ | uni.lu |

| Predicted m/z | 213.04024 | uni.lu |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing (potentially for analogues or derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. chemicalbook.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the positions of individual atoms. nih.gov This provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates the arrangement of molecules within the crystal lattice, known as crystal packing, which is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. redalyc.org

While a crystal structure for this compound itself is not described in the searched literature, analysis of analogous structures provides significant insight into the likely solid-state conformation. For instance, the X-ray crystallographic study of 2-Methyl-2-(3-nitrophenyl)-1,3-dithiane, a derivative containing a six-membered dithiane ring and a substituted phenyl group, offers valuable comparative information. researchgate.net

In the case of 2-Methyl-2-(3-nitrophenyl)-1,3-dithiane, the dithiane ring was found to adopt a chair conformation. researchgate.net The study also detailed the mutual orientation of the nitro group, the benzene (B151609) ring, and the dithiane ring, providing specific torsion angles. researchgate.net Such data is crucial for understanding steric and electronic effects within the molecule. The packing of molecules in the crystal is also a key feature revealed by X-ray crystallography, showing how molecules interact with their neighbors.

Below is a table summarizing the kind of crystallographic data that would be obtained for an analogue like 2-Methyl-2-(3-nitrophenyl)-1,3-dithiane, which would be analogous to what one would seek for this compound.

| Parameter | Value (for 2-Methyl-2-(3-nitrophenyl)-1,3-dithiane) | Source |

|---|---|---|

| Crystal System | Unavailable | - |

| Space Group | Unavailable | - |

| Ring Conformation (Dithiane) | Chair | researchgate.net |

| Key Torsion Angle (C11—C7—C3—C4) | -74.15 (17)° | researchgate.net |

| Key Torsion Angle (C2—C1—N1—O1) | -3.2 (2)° | researchgate.net |

This structural information is vital for rational drug design and for understanding structure-activity relationships, as the three-dimensional shape of a molecule is often critical to its biological function. chemicalbook.com

Reactivity and Transformational Chemistry of 2 3 Methoxyphenyl 1,3 Dithiolane

Deprotection Strategies and Regeneration of Carbonyl Compounds

The regeneration of the carbonyl group from 2-(3-methoxyphenyl)-1,3-dithiolane, a process known as dethioacetalization, is a crucial step in many synthetic sequences. A variety of methods have been developed to achieve this transformation, broadly categorized into oxidative, metal-mediated, Lewis acid-catalyzed, and radical-induced processes.

Oxidative Dethioacetalization Mechanisms and Reagents

Oxidative cleavage is a common and effective method for the deprotection of 1,3-dithiolanes. This approach involves the oxidation of the sulfur atoms, which facilitates the hydrolysis of the C-S bonds.

Hypervalent Iodine Reagents: Reagents such as iodosobenzene (B1197198) (PhIO) have proven effective for the dethioacetalization of 2-aryl-1,3-dithiolanes. Mechanistic studies suggest that the reaction can proceed under anhydrous conditions, with the oxygen atom of the regenerated carbonyl group originating from the hypervalent iodine reagent itself. This is a significant finding as it deviates from many other oxidative methods that require water for hydrolysis. The proposed mechanism involves the initial interaction of the dithiolane with the hypervalent iodine reagent, leading to a series of intermediates that ultimately break down to yield the corresponding aldehyde or ketone.

N-halosuccinimides: N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are widely used reagents for the cleavage of thioacetals. rsc.org The reaction mechanism is believed to involve the electrophilic attack of the halogen on one of the sulfur atoms, forming a halosulfonium intermediate. This intermediate is then susceptible to nucleophilic attack by water, which is typically present in the reaction medium, leading to the collapse of the ring and regeneration of the carbonyl group.

Hydrogen Peroxide: Hydrogen peroxide, a green and readily available oxidant, can be employed for the deprotection of 1,3-dithiolanes. organic-chemistry.org Often, the reaction is catalyzed by an iodine source, such as molecular iodine or an iodide salt. organic-chemistry.org In an aqueous micellar system using sodium dodecyl sulfate (B86663) (SDS), 30% hydrogen peroxide in the presence of a catalytic amount of iodine (5 mol%) efficiently cleaves 1,3-dithianes and dithiolanes under neutral conditions, with yields of up to 95% within 30 minutes. organic-chemistry.org This method is noted for its tolerance of various sensitive functional groups. organic-chemistry.org

Table 1: Oxidative Deprotection of 2-Aryl-1,3-dithiolanes

| Reagent System | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Iodosobenzene (PhIO) | 2-Phenyl-1,3-dithiolane | Benzaldehyde | 92 | Semantic Scholar conicet.gov.ar |

| 30% H₂O₂ / I₂ (cat.) / SDS | 2-Aryl-1,3-dithiolanes | Corresponding Aldehydes | up to 95 | Organic Chemistry Portal organic-chemistry.org |

| DDQ | 2-(4-methoxyphenyl)-1,3-dithiane | 4-Methoxybenzaldehyde and thioester | - | Journal of the Chemical Society, Perkin Transactions 1 rsc.org |

Metal-Mediated Dethioacetalization

The high affinity of sulfur for various metal ions forms the basis for metal-mediated deprotection methods. These metals act as soft Lewis acids, coordinating to the sulfur atoms and facilitating the cleavage of the C-S bonds.

Mercury Salts: Mercury(II) salts, such as mercury(II) nitrate (B79036) trihydrate, are highly effective for the deprotection of 1,3-dithiolanes. mdpi.comresearchgate.net These reactions are often fast and proceed in high yields, even in the solid state. mdpi.comresearchgate.net The mechanism involves the strong coordination of the mercury(II) ion to both sulfur atoms, weakening the C-S bonds and promoting hydrolysis. However, the high toxicity of mercury compounds is a significant drawback. researchgate.net

Silver Salts: Silver salts, like silver nitrate, are also employed for dethioacetalization, often in combination with an oxidizing agent. The silver ion coordinates to the sulfur atoms, activating the dithiolane ring towards cleavage.

Copper Salts: Copper(II) salts, such as copper(II) nitrate, have been used for the deprotection of 1,3-dithiolanes. researchgate.net These reactions can be carried out under aerobic conditions and in the solid state, sometimes supported on clays (B1170129) like montmorillonite (B579905) K10 to enhance efficiency. researchgate.net The use of copper salts offers a less toxic alternative to mercury-based reagents. researchgate.net

Iron Salts: Iron(III) salts have also been investigated for the cleavage of 1,3-dithiolanes. While specific examples for this compound are not prevalent, the general methodology is applicable to 2-aryl derivatives.

Table 2: Metal-Mediated Deprotection of 1,3-Dithiolanes

| Metal Salt | Conditions | Substrate Type | Yield (%) | Reference |

|---|---|---|---|---|

| Hg(NO₃)₂·3H₂O | Solid-state, rt, 1-4 min | 2-Aryl-1,3-dithiolanes | Excellent | MDPI mdpi.com |

| Cu(NO₃)₂·2.5H₂O / Montmorillonite K10 | Solid-state, rt, sonication | 2-Aryl-1,3-dithiolanes | Excellent | ResearchGate researchgate.net |

Lewis Acid-Catalyzed Cleavage Protocols

Lewis acids can catalyze the cleavage of 1,3-dithiolanes by coordinating to the sulfur atoms, thereby activating the C-S bonds towards nucleophilic attack. A variety of Lewis acids have been explored for this purpose. While specific data for this compound is not extensively tabulated in readily available literature, the general principles apply. The choice of Lewis acid and reaction conditions can influence the efficiency and selectivity of the deprotection.

Radical-Induced Cleavage Processes

Radical-induced reactions offer an alternative pathway for the deprotection of 1,3-dithiolanes. These processes typically involve the generation of a radical cation of the dithiolane, which then undergoes fragmentation. Photochemical methods, for instance, can be used to initiate these reactions. conicet.gov.arnih.govacs.org

In the presence of a photosensitizer, electron transfer from the dithiolane to the excited sensitizer (B1316253) can occur, forming the dithiane radical cation. conicet.gov.ar This radical cation can undergo C-S bond cleavage to form a distonic radical cation. conicet.gov.aracs.org Subsequent reaction with species like superoxide (B77818) anion, which can be formed in the presence of oxygen, drives the deprotection to yield the parent carbonyl compound. conicet.gov.aracs.org Studies have shown that for 2-aryl-1,3-dithianes, the presence of either electron-donating or electron-withdrawing substituents on the aryl ring does not significantly alter this fragmentation pathway. conicet.gov.aracs.org

Transformations Involving the 1,3-Dithiolane (B1216140) Ring

Beyond its role as a protecting group, the 1,3-dithiolane ring in this compound can undergo transformations that lead to new molecular structures.

Ring Opening Reactions

The 1,3-dithiolane ring can be opened through reactions that target the sulfur atoms or the carbon atoms of the ring.

Nucleophilic Attack at Sulfur Atoms: While 1,3-dithiolanes are generally stable to many nucleophiles, certain activated derivatives can undergo ring opening. For example, 1,3-dithiolane 1,3-dioxides react with nucleophiles like benzenethiol, leading to ring-opened products alongside other transformations. rsc.org Base-induced fragmentation of 2-aryl-1,3-dithiolanes is a notable ring-opening reaction. acs.org Treatment with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the C2 position, followed by fragmentation to generate a dithiocarboxylate anion and ethylene (B1197577) gas. acs.org This dithiocarboxylate intermediate can then be trapped with various electrophiles to synthesize dithioesters. acs.org

Radical Attack at Sulfur Atoms: Radical-induced ring-opening reactions of 1,3-dithiolanes are also possible, although less common than deprotection reactions. These reactions would likely proceed through the formation of a sulfur-centered radical, which could then initiate a ring-opening cascade. The specific products would depend on the nature of the radical initiator and the reaction conditions.

Cycloreversion Reactions and Reactive Intermediate Generation

While direct cycloreversion of this compound is not a commonly employed transformation, the modification of the dithiolane ring, particularly through silylation, opens pathways for such reactions. The generation of reactive intermediates from silylated dithiolanes is a known strategy in organic synthesis. Although specific studies on the silylation and subsequent cycloreversion of this compound are not extensively documented, the general principles can be applied.

The process would typically involve the deprotonation at the C2 position of the dithiolane ring using a strong base, followed by quenching with a silylating agent like trimethylsilyl (B98337) chloride. The resulting 2-silyl-2-(3-methoxyphenyl)-1,3-dithiolane is the precursor for the cycloreversion. Treatment of this silylated dithiolane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), can induce a cycloreversion. This process is thought to proceed through the formation of a carbanion at the 2-position upon desilylation, which then fragments to generate a thiocarbonyl compound and ethene. The thiocarbonyl intermediate, in this case, 3-methoxythiobenzaldehyde, is a reactive species that can be trapped in situ by various reagents, allowing for the synthesis of diverse molecular architectures.

Substitution Reactions at the 2-Position of the Dithiolane Ring

The hydrogen atom at the 2-position of the 1,3-dithiolane ring is acidic and can be removed by a strong base, such as n-butyllithium, to form a stabilized carbanion. This synthetic strategy is a cornerstone of the Corey-Seebach reaction, which allows for the umpolung (reversal of polarity) of the carbonyl group. wikipedia.orgresearchgate.netsynarchive.comepfl.chorganic-chemistry.org In the context of this compound, this deprotonation generates a nucleophilic carbon center at the 2-position, which can then react with a variety of electrophiles. wikipedia.orgresearchgate.netorganic-chemistry.org

This lithiated intermediate, 2-lithio-2-(3-methoxyphenyl)-1,3-dithiolane, serves as a versatile synthon for the introduction of various functional groups. The reaction of this nucleophile with alkyl halides or sulfonates results in the formation of 2-alkyl-2-(3-methoxyphenyl)-1,3-dithiolanes. organic-chemistry.org Subsequent hydrolysis of the dithiolane group, typically using a mercury(II) salt, would yield the corresponding ketone. wikipedia.org This two-step sequence effectively allows for the formation of a new carbon-carbon bond at the carbonyl carbon of the original aldehyde (3-methoxybenzaldehyde).

The scope of electrophiles is broad and includes not only alkylating agents but also other reactive species. For instance, reaction with aldehydes or ketones would lead to the formation of α-hydroxyketones after hydrolysis of the dithiolane. Acylation with acyl chlorides would provide a route to 1,2-diketones. The versatility of this approach is a testament to the synthetic utility of the dithiolane functionality.

Table 1: Examples of Substitution Reactions at the 2-Position of Dithiolane Analogs

| Dithiolane/Dithiane Precursor | Base | Electrophile | Product after Substitution | Reference |

| 1,3-Dithiane | n-BuLi | Alkyl halide | 2-Alkyl-1,3-dithiane | wikipedia.org |

| 1,3-Dithiane | n-BuLi | Epoxide | 2-(β-Hydroxyalkyl)-1,3-dithiane | wikipedia.org |

| 1,3-Dithiane | n-BuLi | Ketone | 2-(α-Hydroxyalkyl)-1,3-dithiane | wikipedia.org |

| 2-Phenyl-1,3-dithiane | n-BuLi | Arenesulfonate | 2-Alkyl-2-phenyl-1,3-dithiane | organic-chemistry.org |

Functionalization of the Methoxyphenyl Moiety

The methoxyphenyl group of this compound offers another site for chemical modification, primarily through electrophilic aromatic substitution and metalation reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the methoxy (B1213986) group and the 1,3-dithiolan-2-yl group.

The methoxy group is a well-known activating and ortho, para-directing group in electrophilic aromatic substitution. youtube.combrainly.inyoutube.comquora.comvedantu.comvedantu.compsu.edulibretexts.orgstackexchange.comyoutube.compressbooks.publibretexts.orgstudysmarter.co.ukyoutube.comlibretexts.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which increases the electron density at the positions ortho and para to the methoxy group, making them more susceptible to attack by electrophiles. youtube.comquora.comvedantu.com Conversely, the 1,3-dithiolan-2-yl group, being a thioacetal, is generally considered to be an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the meta position.

In the case of this compound, the methoxy group is at position 3. The positions ortho to the methoxy group are 2 and 4, and the para position is 6. The 1,3-dithiolan-2-yl group is at position 1. Therefore, a competition between the directing effects of the two groups will determine the site of substitution. The powerful ortho, para-directing ability of the methoxy group is likely to dominate, leading to substitution primarily at the 2, 4, and 6 positions of the phenyl ring.

Electrophilic Aromatic Substitution:

Halogenation: Bromination of anisole (B1667542), a similar structure, typically occurs at the ortho and para positions. brainly.inquora.comvedantu.comvedantu.com For this compound, halogenation with reagents like bromine in acetic acid would be expected to yield a mixture of bromo-substituted products, with substitution occurring at the positions activated by the methoxy group.

Nitration: Nitration, using a mixture of nitric acid and sulfuric acid, is another common electrophilic aromatic substitution. youtube.compsu.edulibretexts.orgacs.orgacs.org On the target molecule, this reaction would likely lead to the introduction of a nitro group at the ortho and para positions relative to the methoxy group.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic ring. youtube.comstackexchange.comdepaul.edutamu.edumasterorganicchemistry.com For anisole and its derivatives, acylation is a well-established method to introduce a ketone functionality, predominantly at the para position. youtube.comstackexchange.comdepaul.edutamu.edu Similar regioselectivity would be anticipated for this compound.

Metalation:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The methoxy group is a known directing group for this reaction. Treatment of this compound with a strong base like n-butyllithium could potentially lead to deprotonation at one of the ortho positions to the methoxy group (position 2 or 4). The resulting aryllithium species can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents with high regiocontrol. This approach provides a complementary strategy to electrophilic aromatic substitution for the functionalization of the methoxyphenyl moiety.

Mechanistic Investigations of Reactions Involving 2 3 Methoxyphenyl 1,3 Dithiolane

Elucidation of Thioacetalization Reaction Pathways and Transition States

The formation of 2-(3-methoxyphenyl)-1,3-dithiolane from 3-methoxybenzaldehyde (B106831) and 1,2-ethanedithiol (B43112) is a classic example of thioacetalization. This reaction proceeds through a well-established, acid-catalyzed pathway. wikipedia.org The mechanism involves the conversion of a carbonyl group into a dithioacetal via a hemithioacetal intermediate. wikipedia.org

The generally accepted reaction pathway is as follows:

Activation of the Carbonyl Group: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen of 3-methoxybenzaldehyde. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Formation of the Hemithioacetal: One of the thiol groups of 1,2-ethanedithiol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate. wikipedia.org

Elimination of Water: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The subsequent departure of a water molecule generates a resonance-stabilized sulfenium ion.

Intramolecular Cyclization: The second thiol group within the same molecule then acts as an intramolecular nucleophile, attacking the sulfenium ion. This ring-closing step forms the five-membered 1,3-dithiolane (B1216140) ring.

Deprotonation: Finally, deprotonation of the sulfonium ion regenerates the acid catalyst and yields the final product, this compound.

Transition states in this multi-step process involve the formation and breaking of carbon-sulfur and carbon-oxygen bonds. While specific transition state calculations for this compound are not extensively detailed in general literature, the key energy barriers are associated with the initial nucleophilic attack and the dehydration step leading to the sulfenium ion. The efficiency of the reaction is often enhanced by the use of various catalysts, such as hafnium trifluoromethanesulfonate or tungstophosphoric acid, which facilitate these steps under mild conditions. organic-chemistry.orgorganic-chemistry.org

Detailed Studies of Dethioacetalization Mechanisms

The regeneration of the carbonyl group from the stable 1,3-dithiolane ring is a crucial step in synthetic sequences where it is used as a protecting group. thieme-connect.de Dethioacetalization mechanisms for compounds like this compound predominantly proceed through ionic pathways, typically involving oxidation or coordination to a Lewis acid, rather than radical mechanisms.

Ionic Pathways: Most methods for dithiolane cleavage involve an initial attack on a sulfur atom by an electrophilic species. sci-hub.se This "activates" the thioacetal for hydrolysis.

Oxidative Methods: Reagents like N-halosuccinimides (e.g., NBS), iodine, or bis(trifluoroacetoxy)iodobenzene are commonly used. organic-chemistry.orgarkat-usa.org The mechanism is believed to involve the electrophilic attack of the reagent (e.g., Br⁺) on one of the sulfur atoms. This creates a sulfonium ion, making the dithiolane susceptible to nucleophilic attack by water. Subsequent hydrolysis and elimination steps lead to the formation of the parent aldehyde, 3-methoxybenzaldehyde.

Metal-Mediated Methods: Lewis acids, particularly salts of heavy metals like mercury(II) (e.g., HgCl₂) or silver(I) (e.g., AgNO₃), are effective. The mechanism involves the coordination of the metal ion to the sulfur atoms, which weakens the carbon-sulfur bonds and facilitates hydrolysis. sci-hub.se

Role of Solvent and Oxygen Source: The source of the oxygen atom that rebuilds the carbonyl group is a key mechanistic detail.

In hydrolytic methods, water present in the reaction mixture serves as the nucleophile and the ultimate source of the carbonyl oxygen.

In certain non-hydrolytic oxidative methods, other molecules can act as the oxygen source. For instance, when using iodine in dimethyl sulfoxide (DMSO), DMSO is proposed to be the source of the oxygen atom. sci-hub.se

The solvent plays a critical role in stabilizing the ionic intermediates formed during the reaction. Polar solvents like acetonitrile or aqueous mixtures are often employed. arkat-usa.org However, solvent-free methods have also been developed, often using a solid-supported reagent, which can offer environmental and practical advantages. arkat-usa.org

Radical pathways for dethioacetalization are not commonly reported and are generally not considered the primary mechanism for this transformation. The stability of the dithiolane and the nature of the reagents used strongly favor heterolytic (ionic) bond cleavage.

Mechanistic Insights into Cyclization and Rearrangement Reactions

The 1,3-dithiolane ring and the methoxyphenyl group in this compound are generally stable moieties. The primary role of the dithiolane is to serve as a non-reactive protecting group. Therefore, cyclization or rearrangement reactions involving the core structure of this specific compound are not common unless other reactive functional groups are present on the molecule.

However, mechanistic principles from related systems can provide insight into potential transformations. For example, the concept of cationic cyclization of alkenyl dithiolanes is a known process. In such a reaction, an alkene functionality elsewhere in the molecule could be prompted to attack a carbocation generated at the C2 position of the dithiolane ring under acidic conditions.

For a molecule like this compound to undergo a cyclization reaction, activation would be required. A hypothetical scenario could involve an intramolecular Friedel-Crafts-type reaction if a suitable electrophilic side chain were attached to the dithiolane ring or the phenyl group. For instance, if an appropriate side chain were present, the electron-rich methoxyphenyl ring could act as a nucleophile to form a new ring system. These types of reactions, however, are speculative for the parent compound and depend on the introduction of additional functionalities.

Kinetic Studies and Determination of Reaction Rate Constants for Dithiolane Transformations

Quantitative kinetic studies detailing the reaction rate constants specifically for the formation or cleavage of this compound are not widely available. However, the rates of these transformations are known to be influenced by several factors based on the mechanisms described above.

For Thioacetalization: The reaction rate is dependent on the electrophilicity of the aldehyde's carbonyl carbon. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring deactivates the carbonyl group slightly compared to unsubstituted benzaldehyde, potentially leading to a slower reaction rate under identical conditions. The rate is also directly influenced by the concentration and strength of the acid catalyst.

For Dethioacetalization: The rate of cleavage is highly dependent on the chosen reagent and reaction conditions. Oxidative methods and those employing strong Lewis acids are generally rapid. Comparative studies on related substrates show significant differences in reaction times. For example, the deprotection of various dithianes and dithiolanes can range from a few minutes to several hours depending on the method.

The following table, compiled from data on analogous aryl dithiolanes and dithianes, illustrates the relative efficiency of different dethioacetalization reagents, providing an insight into the kinetics of these transformations.

| Reagent | Substrate Type | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| NBS | Aromatic Dithiane | Solvent-free | 3 min | 90 | arkat-usa.org |

| TBBDA | Aromatic Dithiane | Solvent-free | 2 min | 98 | arkat-usa.org |

| PBBS | Aromatic Dithiane | Solvent-free | 3 min | 96 | arkat-usa.org |

| Hg(ClO₄)₂ · 3H₂O | Aromatic Dithiane | THF/H₂O | 15 min | High | sci-hub.se |

| I₂/DMSO | Aromatic Dithiane | DMSO | - | Good | sci-hub.se |

NBS: N-Bromosuccinimide; TBBDA: N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide; PBBS: Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide)

This data highlights that solid-state, solvent-free oxidative methods can be extremely rapid, achieving high yields in minutes.

Computational Chemistry and Theoretical Studies of 2 3 Methoxyphenyl 1,3 Dithiolane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly at the Density Functional Theory (DFT) level, have been instrumental in determining the optimized molecular geometry of 2-(3-methoxyphenyl)-1,3-dithiolane. These calculations predict a non-planar geometry for the 1,3-dithiolane (B1216140) ring, which typically adopts an envelope or twisted conformation to minimize steric strain. The 3-methoxyphenyl (B12655295) substituent attached to the C2 position of the dithiolane ring introduces further complexity to the molecule's three-dimensional structure.

The electronic structure of the molecule is characterized by the distribution of electron density and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In this compound, the HOMO is typically localized on the electron-rich dithiolane ring and the methoxy-substituted phenyl ring, while the LUMO is distributed over the aromatic system. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT studies have been employed to investigate the mechanisms of reactions involving 2-aryl-1,3-dithiolanes, providing insights into the reactivity of this compound. These studies can model the energy profiles of reaction pathways, identifying transition states and intermediates. For instance, the hydrolysis of 1,3-dithiolanes to their corresponding carbonyl compounds is a synthetically important reaction, and DFT calculations can elucidate the role of acid or base catalysts and the nature of the transition states involved in the C-S bond cleavage. The presence of the 3-methoxyphenyl group can influence the reaction rates and pathways through its electronic and steric effects.

Conformational Analysis of the Dithiolane Ring and Aryl Substituent

The conformational landscape of this compound is defined by the puckering of the dithiolane ring and the rotational orientation of the 3-methoxyphenyl group. The dithiolane ring can exist in several low-energy conformations, such as the envelope and twist forms. The interconversion between these conformers is typically a low-energy process.

The orientation of the 3-methoxyphenyl group relative to the dithiolane ring is also a key conformational variable. This orientation is governed by a balance of steric and electronic interactions. Computational studies can map the potential energy surface as a function of the dihedral angle between the phenyl ring and the dithiolane ring, identifying the most stable conformations. These studies indicate that the methoxy (B1213986) group's position on the phenyl ring can influence the preferred orientation of the aryl substituent.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, DFT calculations can predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus and can be correlated with experimental spectra to confirm the molecular structure.

Similarly, the infrared (IR) vibrational frequencies of the molecule can be computed. These calculations identify the characteristic vibrational modes of the molecule, such as the C-H, C-S, C-O, and C=C stretching and bending vibrations. The predicted IR spectrum can be compared with experimental data to provide further structural confirmation.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value Range |

|---|---|

| ¹H NMR Chemical Shift (δ, ppm) - Dithiolane Protons | 3.0 - 4.0 |

| ¹H NMR Chemical Shift (δ, ppm) - Methine Proton (C2-H) | 5.0 - 6.0 |

| ¹H NMR Chemical Shift (δ, ppm) - Aromatic Protons | 6.5 - 7.5 |

| ¹H NMR Chemical Shift (δ, ppm) - Methoxy Protons | 3.7 - 3.9 |

| ¹³C NMR Chemical Shift (δ, ppm) - Dithiolane Carbons | 30 - 50 |

| ¹³C NMR Chemical Shift (δ, ppm) - Methine Carbon (C2) | 50 - 70 |

| ¹³C NMR Chemical Shift (δ, ppm) - Aromatic Carbons | 110 - 160 |

| ¹³C NMR Chemical Shift (δ, ppm) - Methoxy Carbon | 55 - 60 |

| IR Vibrational Frequency (cm⁻¹) - C-S Stretch | 600 - 800 |

| IR Vibrational Frequency (cm⁻¹) - C-O Stretch (Aromatic Ether) | 1200 - 1300 |

| IR Vibrational Frequency (cm⁻¹) - C=C Stretch (Aromatic) | 1450 - 1600 |

| IR Vibrational Frequency (cm⁻¹) - C-H Stretch (Aromatic) | 3000 - 3100 |

| IR Vibrational Frequency (cm⁻¹) - C-H Stretch (Aliphatic) | 2850 - 3000 |

Note: These are generalized predicted ranges based on computational studies of similar structures. Actual values may vary.

Analysis of Electronic Effects of the 3-Methoxyphenyl Group on Dithiolane Reactivity and Stability

The 3-methoxyphenyl group exerts a significant electronic influence on the dithiolane ring, thereby affecting its reactivity and stability. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In the meta position, the resonance effect is diminished compared to the ortho and para positions.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the electronic interactions between the aryl group and the dithiolane ring. These studies can reveal the extent of electron donation from the methoxy group and the phenyl ring into the σ* orbitals of the C-S bonds in the dithiolane ring. This electron donation can influence the stability of the dithiolane ring and its susceptibility to cleavage. For example, increased electron density on the dithiolane ring can affect its reactivity towards electrophiles and nucleophiles. The stability of carbocation intermediates formed at the C2 position during certain reactions is also modulated by the electronic nature of the 3-methoxyphenyl substituent.

Future Research Directions and Unexplored Avenues

Development of Highly Selective and Sustainable Catalytic Systems for Dithiolane Synthesis and Transformation

The synthesis and functionalization of 2-(3-methoxyphenyl)-1,3-dithiolane and related compounds stand to benefit immensely from the development of novel catalytic systems that prioritize both selectivity and sustainability. Current methods for dithioacetalization, while effective, often rely on stoichiometric reagents or harsh conditions, presenting environmental and economic challenges. tandfonline.com Future research should focus on catalytic approaches that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

A primary objective is the design of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. Materials such as sulfonic acid-functionalized mesoporous silicas (SBA-15-ph-SO3H) and silica-supported sulfamic acid (SA/SiO2) have shown promise as efficient and reusable catalysts for dithiolane synthesis. tandfonline.com Further exploration into solid acid catalysts, including zeolites and metal-organic frameworks (MOFs), could lead to even more active and selective systems. The development of catalysts based on earth-abundant and non-toxic metals is another crucial avenue, moving away from precious metal catalysts like palladium and rhodium. mpg.de Iron-catalyzed dithioacetalization represents a step in this direction, offering a more sustainable alternative. tandfonline.com

Moreover, enhancing the chemoselectivity of these catalytic systems is paramount. For instance, developing catalysts that can selectively protect an aldehyde in the presence of a ketone, or vice versa, would be highly valuable in complex organic synthesis. The transformation of the dithiolane ring itself, such as through C-S bond activation or desulfurization, also presents opportunities for catalytic innovation. Nickel-catalyzed cross-coupling reactions of dithioacetals with Grignard reagents have demonstrated the potential for selective C-S bond functionalization. tandfonline.com

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Solid Acids | Easy separation, reusability, reduced corrosion | Development of novel materials (e.g., functionalized silica, zeolites, MOFs) with tailored acidity and porosity. |

| Earth-Abundant Metal Catalysts | Lower cost, reduced toxicity, increased sustainability | Exploration of iron, copper, and other first-row transition metals for dithiolane synthesis and transformation. |

| Chemoselective Catalysts | High selectivity for specific functional groups | Design of catalysts that can differentiate between various carbonyl compounds or selectively activate C-S bonds. |

Exploration of Asymmetric Catalysis in the Synthesis and Reactions of Chiral Dithiolane Derivatives

The introduction of chirality into the 1,3-dithiolane (B1216140) scaffold opens up a vast chemical space with significant potential in medicinal chemistry and materials science. nih.gov While this compound itself is achiral, substitution at the C4 or C5 position of the dithiolane ring, or on the methoxyphenyl group, can introduce stereocenters. Asymmetric catalysis is a powerful tool for the enantioselective synthesis of such chiral dithiolane derivatives. nih.gov

Future research should focus on the development of chiral catalysts that can control the stereochemical outcome of dithiolane formation. This includes the use of chiral Brønsted acids, Lewis acids, and organocatalysts. mdpi.com Chiral guanidines and their derivatives have emerged as potent organocatalysts for a variety of asymmetric transformations and could be adapted for the synthesis of chiral dithiolanes. rsc.org The development of chiral diene ligands for transition metal catalysis also presents a promising avenue for achieving high enantioselectivity. nih.gov

Furthermore, the exploration of asymmetric reactions of pre-existing chiral dithiolanes is an important area of research. For example, the enantioselective functionalization of the C-H bonds of the dithiolane ring or the methoxyphenyl group could provide access to a wide range of novel, stereochemically defined molecules. The use of chiral oxazolidine (B1195125) ligands in asymmetric catalysis has shown promise in a variety of reactions and could be applied to dithiolane chemistry. nih.gov

| Asymmetric Approach | Catalyst/Ligand Type | Potential Application |

| Enantioselective Dithiolane Formation | Chiral Brønsted acids, chiral Lewis acids, chiral organocatalysts (e.g., guanidines) | Synthesis of optically active dithiolanes from prochiral carbonyl compounds. |

| Asymmetric C-H Functionalization | Chiral transition metal complexes (e.g., with chiral diene or oxazolidine ligands) | Stereoselective introduction of new functional groups onto a chiral dithiolane scaffold. |

| Kinetic Resolution | Chiral catalysts | Separation of racemic mixtures of chiral dithiolanes. |

Investigations into Green Chemistry Approaches for Dithiolane Chemistry, Including Biocatalysis

The principles of green chemistry provide a framework for developing more environmentally friendly chemical processes. scrivenerpublishing.com For dithiolane chemistry, this entails the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. tandfonline.com One of the most promising areas of green chemistry is biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. frontiersin.orggoogle.com

Future research should explore the potential of enzymes for the synthesis and modification of this compound. While the direct enzymatic formation of the dithiolane ring from 3-methoxybenzaldehyde (B106831) and 1,2-ethanedithiol (B43112) has not been extensively studied, the broad substrate specificity of some enzymes suggests that this may be a feasible approach. youtube.com The use of enzymes for the transformation of the dithiolane moiety, such as through selective oxidation of the sulfur atoms, could also be investigated. researchgate.net

Beyond biocatalysis, other green chemistry approaches include the use of alternative reaction media such as water, ionic liquids, or deep eutectic solvents. tudublin.ie Microwave-assisted and ultrasound-assisted synthesis are also worth exploring as methods to reduce reaction times and energy consumption. The development of one-pot, multi-component reactions that generate dithiolanes with high atom economy is another key goal of green chemistry. mdpi.com

| Green Chemistry Approach | Key Features | Research Direction |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts | Screening for enzymes that can catalyze dithiolane synthesis and transformation; enzyme engineering to improve activity and stability. frontiersin.orgfrontiersin.org |

| Alternative Reaction Media | Reduced use of volatile organic compounds, potential for enhanced reactivity and selectivity | Investigation of water, ionic liquids, and deep eutectic solvents as media for dithiolane synthesis. tudublin.ie |

| Energy-Efficient Synthesis | Reduced energy consumption, shorter reaction times | Application of microwave and ultrasound irradiation to dithiolane synthesis. |

Advanced Mechanistic Characterization Using In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective chemical processes. researchgate.net In situ spectroscopic techniques, which allow for the monitoring of reactions as they occur, are powerful tools for elucidating reaction intermediates and transition states. digitellinc.com

Future research should employ a range of in situ spectroscopic methods to study dithiolane chemistry. For example, in situ infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of molecules and can be used to track the formation and consumption of reactants, intermediates, and products. researchgate.net Tip-enhanced Raman spectroscopy (TERS) offers the potential for nanoscale chemical imaging of catalytic reactions at liquid-solid interfaces. uu.nl In situ nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about species in solution. researchgate.net

The application of these techniques to the study of catalytic dithiolane synthesis could reveal the nature of the active catalytic species and the mechanism of substrate activation. rsc.org For instance, in the case of acid-catalyzed dithiolane formation, in situ spectroscopy could be used to identify the key intermediates, such as hemithioacetals and thionium (B1214772) ions.

| Spectroscopic Technique | Information Gained | Potential Application in Dithiolane Chemistry |

| In Situ Infrared (IR) Spectroscopy | Vibrational modes of functional groups | Monitoring the disappearance of the carbonyl stretch of 3-methoxybenzaldehyde and the appearance of C-S stretches of the dithiolane. |

| In Situ Raman Spectroscopy | Molecular fingerprinting, sensitive to non-polar bonds | Characterizing the S-S bond in dithiolane and studying surface species on heterogeneous catalysts. |

| In Situ NMR Spectroscopy | Detailed structural information of species in solution | Identifying and characterizing reaction intermediates such as hemithioacetals. |